molecular formula C12H8ClFN4 B2430039 6-Chloro-7-(2-fluorobenzyl)-7H-purine CAS No. 850792-28-8

6-Chloro-7-(2-fluorobenzyl)-7H-purine

Cat. No.: B2430039
CAS No.: 850792-28-8
M. Wt: 262.67
InChI Key: IGRIBNIKPCDBGY-UHFFFAOYSA-N
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Description

Significance of the Purine (B94841) Scaffold in Drug Discovery

The purine scaffold, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is of immense importance in medicinal chemistry and drug discovery. nih.goveurekaselect.com Purines are fundamental components of essential biomolecules, including DNA, RNA, ATP, and various coenzymes, making them a "privileged scaffold" in the design of therapeutic agents. rsc.orgrsc.org The inherent ability of the purine structure to interact with a wide array of biological targets has led to the development of numerous drugs with diverse pharmacological activities. nih.gov

Researchers have extensively modified the purine core to create derivatives that act as anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant agents. eurekaselect.com The versatility of the purine ring system allows for substitutions at various positions, enabling medicinal chemists to fine-tune the molecule's properties to achieve desired efficacy and selectivity. rsc.org For instance, purine-based compounds have been successfully developed as inhibitors for enzymes crucial in cancer cell proliferation, such as heat shock protein 90 (Hsp90) and cyclin-dependent kinases (CDKs). rsc.orgnih.gov The broad therapeutic potential of this scaffold ensures that it remains at the forefront of efforts to develop novel drug candidates for challenging medical conditions. nih.goveurekaselect.com

Table 1: Therapeutic Applications of Purine Derivatives

Therapeutic Area Examples of Biological Targets/Mechanisms
Anticancer Kinase inhibitors, Hsp90 inhibitors, DNA synthesis inhibitors
Antiviral Inhibition of viral replication (e.g., anti-HIV, anti-herpes)
Anti-inflammatory Modulation of immune responses
Antimicrobial Interference with essential metabolic pathways

Overview of Halogenated Purine Derivatives in Pharmaceutical Research

The introduction of halogen atoms—such as fluorine, chlorine, or bromine—into the purine scaffold is a well-established strategy in pharmaceutical research to modulate the biological and physicochemical properties of the parent compound. Halogenation can significantly impact a molecule's metabolic stability, binding affinity, and membrane permeability. mdpi.comnih.gov In the United States, a significant percentage of pharmaceuticals rely on chlorine chemistry. nih.gov

6-Chloropurine (B14466), in particular, is a crucial intermediate in the synthesis of a wide range of biologically active purine derivatives. innospk.comacs.org The chlorine atom at the 6-position is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functional groups (e.g., amino, thio, alkoxy), thereby creating diverse chemical libraries for biological screening. acs.orggoogle.com Furthermore, halogenation at other positions has proven critical for therapeutic activity. For example, the presence of a halogen at the 2-position of certain purine nucleoside analogues, such as in Cladribine and Fludarabine, enhances their resistance to deamination, which increases their intracellular activity against hematological malignancies. mdpi.com The strategic placement of halogens is, therefore, a key tool for optimizing purine-based drug candidates. mdpi.com

Table 2: Notable Halogenated Purine Derivatives in Research

Compound Name Halogen Position(s) Significance in Research
6-Chloropurine Chlorine 6 Key synthetic intermediate for creating diverse 6-substituted purine libraries. innospk.comacs.org
Cladribine (2-chloro-2'-deoxyadenosine) Chlorine 2 Anticancer agent; halogen increases resistance to enzymatic degradation. mdpi.com
Fludarabine Fluorine 2 Anticancer agent used in treating leukemia. mdpi.com

Rationale for Investigating 6-Chloro-7-(2-fluorobenzyl)-7H-purine

The specific chemical architecture of 6-Chloro-7-(2-fluorobenzyl)-7H-purine provides a clear rationale for its investigation in medicinal chemistry. The design incorporates three key structural motifs, each contributing to its potential as a novel synthetic intermediate or a biologically active agent.

First, the 6-chloro-purine core serves as a versatile platform for further chemical modification. innospk.comacs.org The reactivity of the C6-Cl bond allows for the straightforward synthesis of a wide array of 6,7-disubstituted purine derivatives with potentially interesting biological activities. acs.org

Second, the substitution occurs at the N7 position of the purine ring. While N9-substituted purines are more common, N7-alkylated purines represent a less explored area of chemical space and have been associated with distinct biological activities, including cytotoxic and antiviral properties. acs.orgnih.gov Investigating N7 isomers like this one allows for the exploration of new structure-activity relationships.

Third, the 2-fluorobenzyl group at the N7 position is a deliberate modification intended to enhance the compound's drug-like properties. The benzyl (B1604629) group itself introduces a lipophilic character that can influence the molecule's interaction with biological targets. The inclusion of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry to block metabolic oxidation, thereby increasing the compound's metabolic stability and potentially improving its pharmacokinetic profile.

Therefore, the investigation of 6-Chloro-7-(2-fluorobenzyl)-7H-purine is driven by the goal of creating a novel molecular scaffold that combines the synthetic utility of 6-chloropurine with the unique biological potential of N7-substitution and the advantageous physicochemical properties conferred by the fluorobenzyl moiety.

Table 3: Structural Features of 6-Chloro-7-(2-fluorobenzyl)-7H-purine and Their Rationale

Structural Feature Position Rationale for Inclusion
Purine Scaffold Core Privileged structure with proven, diverse biological activity. rsc.orgrsc.org
Chloro Group C6 Acts as a reactive leaving group for the synthesis of diverse derivatives. acs.org
Benzyl Group N7 Introduces lipophilicity; N7-substitution is linked to distinct bioactivities. nih.gov

Properties

IUPAC Name

6-chloro-7-[(2-fluorophenyl)methyl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN4/c13-11-10-12(16-6-15-11)17-7-18(10)5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRIBNIKPCDBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C2C(=NC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for 6 Chloro 7 2 Fluorobenzyl 7h Purine

Precursor Compounds and Starting Materials

The synthesis of the target compound typically begins with commercially available or readily synthesized starting materials. The two primary precursors are a purine (B94841) core and a benzylating agent.

6-Chloropurine (B14466): This compound serves as the foundational heterocyclic structure. The chlorine atom at the C6 position is a key feature, acting as a leaving group in subsequent nucleophilic substitution reactions. 6-Chloropurine itself is a versatile intermediate in the synthesis of various purine derivatives nih.govnih.gov.

2-Fluorobenzyl Halides: To introduce the benzyl (B1604629) group at the N7 position, an appropriate benzylating agent is required. 2-Fluorobenzyl bromide or 2-fluorobenzyl chloride are common choices for this role. The fluorine substituent on the benzyl ring is incorporated to modulate the electronic properties of the final molecule.

Table 1: Key Precursor Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Role in Synthesis
6-Chloropurine C₅H₃ClN₄ 154.56 Purine scaffold

Reaction Strategies for Purine Functionalization

The functionalization of the purine ring to yield 6-Chloro-7-(2-fluorobenzyl)-7H-purine involves precise chemical transformations, primarily focusing on alkylation and leveraging the inherent reactivity of the purine core.

The chlorine atom at the C6 position of the purine ring is highly susceptible to nucleophilic attack. This reactivity makes 6-chloropurine an excellent electrophile and a valuable precursor for creating a wide array of 6-substituted purine derivatives nih.gov. While this reaction is not directly used to synthesize the title compound's core structure (which retains the 6-chloro group), it is the foundational principle of reactivity for this class of molecules. For instance, the chlorine can be displaced by amines, thiols, or alkoxides to generate diverse libraries of compounds nih.gov.

The introduction of the 2-fluorobenzyl group onto the purine ring is achieved through an N-alkylation reaction. A significant challenge in purine alkylation is controlling the regioselectivity, as the reaction can occur at either the N7 or N9 positions of the imidazole (B134444) portion of the purine ring, often resulting in a mixture of isomers nih.govnih.govub.edu.

The synthesis of 6-Chloro-7-(2-fluorobenzyl)-7H-purine specifically targets the N7 position. To favor the formation of the N7 isomer, the reaction is typically carried out by treating 6-chloropurine with 2-fluorobenzyl bromide in the presence of a base smolecule.com. The choice of base and solvent is critical in influencing the N7/N9 product ratio.

Table 2: Typical Conditions for N7-Alkylation of 6-Chloropurine

Parameter Condition Purpose
Alkylating Agent 2-Fluorobenzyl bromide Source of the (2-fluorobenzyl) group
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) Deprotonates the purine ring to form the purine anion
Solvent Dimethylformamide (DMF) or Acetonitrile (ACN) Solubilizes reactants and facilitates the reaction

| Temperature | Room temperature to moderate heating (e.g., 80°C) | To control the reaction rate and selectivity |

Direct alkylation under basic conditions often yields a mixture of N7 and N9 isomers nih.gov. Specific strategies, such as using silylated purine derivatives in the presence of a Lewis acid like SnCl₄, have been developed to enhance N7 regioselectivity for certain alkyl groups nih.govresearchgate.net.

Chromatographic and Spectroscopic Methods for Structural Elucidation and Purification

Following the synthesis, a crucial step is the isolation and purification of the desired 6-Chloro-7-(2-fluorobenzyl)-7H-purine from the reaction mixture, which may contain unreacted starting materials, the N9-isomer, and other byproducts.

Purification:

Column Chromatography: This is the most common technique used to separate the N7 and N9 isomers and purify the final product smolecule.comresearchgate.net. A silica gel stationary phase is typically used with a gradient of ethyl acetate and hexane as the mobile phase.

Structural Elucidation: A combination of spectroscopic methods is employed to confirm the chemical structure of the isolated compound and to definitively distinguish between the N7 and N9 isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the presence of both the purine and the 2-fluorobenzyl moieties.

¹³C NMR: This technique is particularly vital for distinguishing between the N7 and N9 alkylated isomers. Based on published data for similar 6-chloropurine derivatives, the chemical shift of the C5 carbon is a key indicator. The N7 isomer typically shows a more shielded C5 signal (around 123 ppm), while the N9 isomer exhibits a downfield shift for the C5 carbon (around 132 ppm) nih.gov.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also provide further structural information.

Table 3: Analytical Methods for Purification and Characterization

Technique Purpose Key Information Obtained
Column Chromatography Purification Separation of N7 and N9 isomers; Isolation of pure product smolecule.comresearchgate.net
¹H NMR Spectroscopy Structural Confirmation Presence of aromatic and benzylic protons
¹³C NMR Spectroscopy Isomer Differentiation Chemical shift of C5 carbon to distinguish N7 vs. N9 substitution nih.gov

Molecular Mechanisms of Action and Target Engagement

Elucidation of Specific Receptor Binding Modes

While specific receptor binding studies for 6-Chloro-7-(2-fluorobenzyl)-7H-purine are not extensively documented in publicly available research, the purine (B94841) scaffold is known to interact with a range of purinergic receptors (e.g., adenosine (B11128) and P2Y receptors). However, the primary and most well-characterized "receptor" interaction for purine-scaffold inhibitors is with the ATP-binding pocket of various enzymes, which functionally act as receptors for these small molecules. The most notable of these is the molecular chaperone Heat Shock Protein 90 (Hsp90).

The binding mode of purine-based inhibitors to the N-terminal domain (NTD) of Hsp90 has been elucidated through crystallographic studies of analogous compounds. These studies reveal that the purine ring occupies the adenine-binding pocket, mimicking the binding of ATP. The 2-fluorobenzyl group of 6-Chloro-7-(2-fluorobenzyl)-7H-purine is predicted to extend into a hydrophobic pocket, contributing to the affinity and selectivity of the interaction. The chlorine atom at the 6-position of the purine ring is crucial for its chemical reactivity and can be displaced by nucleophilic residues within the binding site or serve as a key interaction point.

Inhibition of Key Enzymes (e.g., Phosphodiesterases, Hsp90)

The inhibitory activity of 6-Chloro-7-(2-fluorobenzyl)-7H-purine and related purine analogues is most prominently observed against enzymes that possess an ATP-binding site, such as Hsp90 and certain phosphodiesterases (PDEs).

Heat Shock Protein 90 (Hsp90):

Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Purine-scaffold inhibitors, including by extension 6-Chloro-7-(2-fluorobenzyl)-7H-purine, are known to be potent inhibitors of Hsp90's ATPase activity. By competitively binding to the N-terminal ATP pocket, these inhibitors lock Hsp90 in a conformation that is unfavorable for client protein maturation, leading to the ubiquitination and subsequent proteasomal degradation of these clients.

The binding affinity of various purine-based inhibitors for Hsp90α has been quantified, with IC50 values often in the micromolar to nanomolar range. For instance, related isoxazole-purine derivatives have demonstrated significant Hsp90α inhibitory activity. researchgate.net

Interactive Data Table: Hsp90α Inhibitory Activity of Related Purine Derivatives

Compound DerivativeIC50 (µM) for Hsp90α Inhibition
Isoxazole Derivative A1.76
Isoxazole Derivative B0.203
Six-membered Ring Derivative1.00

This table showcases the inhibitory potential of purine analogs against Hsp90α, providing a comparative context for the expected activity of 6-Chloro-7-(2-fluorobenzyl)-7H-purine.

Phosphodiesterases (PDEs):

Disruption of Nucleic Acid Synthesis and Metabolism Pathways

Purine analogues are a well-established class of antimetabolites that can interfere with nucleic acid synthesis and metabolism. Due to their structural resemblance to endogenous purines (adenine and guanine), compounds like 6-Chloro-7-(2-fluorobenzyl)-7H-purine can be recognized by enzymes involved in the synthesis of nucleotides.

The potential mechanisms of disruption include:

Inhibition of de novo purine synthesis: The compound could act as a feedback inhibitor of key enzymes in the purine biosynthesis pathway.

Incorporation into DNA and RNA: Following potential metabolic activation (e.g., conversion to a nucleotide triphosphate), the analogue could be incorporated into growing DNA or RNA chains, leading to chain termination or dysfunctional nucleic acids.

Inhibition of DNA and RNA polymerases: The analogue, or its metabolites, might directly bind to and inhibit the activity of polymerases, thereby halting nucleic acid replication and transcription.

These actions would ultimately lead to cell cycle arrest and apoptosis, which are common outcomes for cells treated with purine antimetabolites.

Modulation of Cellular Signaling Cascades (e.g., MAP Kinase Pathway, NF-κB)

The cellular consequences of inhibiting key targets like Hsp90 directly impact downstream signaling pathways crucial for cell growth, proliferation, and survival.

MAP Kinase (MAPK) Pathway:

The MAPK pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression. Several key components of the MAPK pathway, including Raf-1 and MEK, are client proteins of Hsp90. By inhibiting Hsp90, 6-Chloro-7-(2-fluorobenzyl)-7H-purine would be expected to lead to the degradation of these kinases, thereby disrupting MAPK signaling. This would result in the downregulation of downstream targets involved in cell proliferation and survival.

NF-κB Signaling:

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. The stability and function of several key proteins in the NF-κB pathway, such as IKK and RIP1, are dependent on Hsp90. Inhibition of Hsp90 by purine-based compounds can lead to the degradation of these essential signaling components, thereby suppressing the activation of NF-κB and the expression of its target genes, which are often pro-inflammatory and anti-apoptotic.

Structure Activity Relationship Sar of 6 Chloro 7 2 Fluorobenzyl 7h Purine Derivatives

Influence of Halogen Atom Substitutions on Biological Activity

The nature of the halogen atom at the C6 position of the purine (B94841) ring significantly modulates the biological activity of 7-(2-fluorobenzyl)-7H-purine derivatives. The chlorine atom in the parent compound is a key feature, contributing to its electronic properties and reactivity, which are crucial for its interaction with biological targets.

Studies on related 6-halopurines have demonstrated that varying the halogen from fluorine to iodine can have a profound impact on activity. For instance, in a series of 2-amino-6-halogenopurines, the type of halogen at the C6 position was shown to influence their antimicrobial properties. While direct SAR data for 6-halo-7-(2-fluorobenzyl)-7H-purines is limited, general principles suggest that the electronegativity, size, and lipophilicity of the halogen are critical factors.

Fluorine: A fluorine substitution at C6 would increase the electronegativity of the position, potentially altering hydrogen bonding capabilities and metabolic stability.

Chlorine: Chlorine provides a balance of electronic and steric properties, often serving as a good leaving group for further chemical modifications or participating in halogen bonding with the target protein.

Bromine and Iodine: Larger halogens like bromine and iodine increase the size and lipophilicity of the molecule, which can enhance binding through van der Waals interactions but may also lead to non-specific binding or reduced solubility.

The following table summarizes the general effects of halogen substitutions on the C6 position of purine derivatives based on established medicinal chemistry principles.

Halogen at C6ElectronegativityAtomic Radius (Å)Lipophilicity (Hansch-Leo π)Potential Impact on Biological Activity
F 3.980.57+0.14Can form strong hydrogen bonds; may alter pKa.
Cl 3.160.99+0.71Good balance of electronics and sterics; potential for halogen bonding.
Br 2.961.14+0.86Increased size and polarizability may enhance binding affinity.
I 2.661.33+1.12Largest and most lipophilic; may increase non-specific binding.

Impact of 2-Fluorobenzyl Group Modifications on Receptor Binding and Efficacy

The 2-fluorobenzyl group at the N7 position plays a crucial role in orienting the molecule within a receptor's binding pocket and can participate in specific interactions that influence affinity and efficacy. Modifications to this group can significantly alter the compound's biological profile.

The fluorine atom on the benzyl (B1604629) ring is a key feature. Its position at the ortho- (2-) position influences the conformation of the benzyl group relative to the purine core due to steric and electronic effects. This constrained conformation can be beneficial for fitting into a specific binding site. The fluorine atom can also act as a hydrogen bond acceptor, forming interactions with the receptor.

Systematic modifications of the 2-fluorobenzyl moiety would involve:

Positional Isomers of Fluorine: Moving the fluorine to the meta- (3-) or para- (4-) position would alter the electronic distribution and steric profile of the ring, likely affecting receptor interactions.

Substitution with Other Halogens: Replacing fluorine with chlorine, bromine, or other groups would change the size, lipophilicity, and electronic nature of the substituent, which could either enhance or diminish binding affinity.

Introduction of Other Substituents: Adding other small groups (e.g., methyl, methoxy) to the benzyl ring could probe the steric and electronic requirements of the binding pocket. For example, a hydroxyl group could introduce an additional hydrogen bond donor/acceptor site.

Studies on other N-benzylpurine derivatives have shown that the nature and position of substituents on the benzyl ring are critical for activity. For instance, in a series of tyrosinase inhibitors, compounds with 2-chlorobenzyl or 4-chlorobenzyl groups showed excellent activity, highlighting the importance of halogen substitution on the benzyl ring. nih.gov

The table below outlines potential modifications to the 2-fluorobenzyl group and their predicted impact on receptor binding.

Modification of Benzyl GroupRationalePredicted Impact on Binding and Efficacy
Relocation of Fluorine (3-F or 4-F) Alters electronic and steric profile.May decrease affinity if the ortho-position is optimal for conformation.
Substitution with other Halogens (Cl, Br) Increases size and lipophilicity.Could enhance van der Waals interactions but may introduce steric clashes.
Addition of a Hydroxyl Group Introduces a hydrogen bond donor/acceptor.May increase affinity if a complementary residue is present in the binding site.
Addition of a Methyl Group Increases lipophilicity and steric bulk.Could improve binding through hydrophobic interactions if the pocket allows.

Positional Effects of Substituents on the Purine Heterocycle (C6, N7, N9)

The positions of substituents on the purine ring are critical determinants of biological activity, with C6, N7, and N9 being particularly important. The regioselectivity of substitution, especially at the N7 and N9 positions, can lead to isomers with vastly different biological profiles.

C6 Position: As discussed, the substituent at the C6 position is crucial. The 6-chloropurine (B14466) is a versatile intermediate for introducing a wide range of substituents (e.g., amino, alkoxy, thio) through nucleophilic aromatic substitution. acs.org The nature of the group at C6 directly influences the electronic character of the purine ring and its interaction with target proteins. For example, replacing the chloro group with a phenyl group in some purine derivatives led to significant cytostatic activity. acs.orgnih.gov

N7 vs. N9 Position: Alkylation of the purine ring can occur at either the N7 or N9 nitrogen, leading to the formation of regioisomers. The N9 isomer is often the thermodynamically more stable and more commonly synthesized product. However, N7-substituted purines, such as the title compound, often exhibit unique and potent biological activities. acs.orgnih.gov The placement of the 2-fluorobenzyl group at N7 instead of N9 dictates a specific three-dimensional arrangement of the substituent relative to the purine core, which is critical for its biological function. The choice between N7 and N9 alkylation can be controlled by the reaction conditions and the nature of the substituents already on the purine ring. acs.orgnih.gov In some cases, steric shielding of the N7 position by a bulky C6 substituent can favor N9 alkylation. nih.gov

The following table summarizes the importance of substituent positioning on the purine heterocycle.

PositionRole in Biological ActivityExample of Impact
C6 Key interaction site; influences electronics and reactivity.Substitution of chlorine with various groups leads to diverse biological activities such as antifungal or cytostatic effects. acs.orgnih.govscielo.org.mx
N7 Dictates the spatial orientation of the substituent (e.g., 2-fluorobenzyl).N7-alkylated purines can have distinct biological profiles (e.g., antiviral, cytotoxic) compared to their N9 counterparts. nih.gov
N9 Alternative site for substitution, leading to different regioisomers.Often the thermodynamically favored product of alkylation; N9-substituted purines are a major class of biologically active molecules. acs.orgnih.gov

Analysis of Linker Length and Chemical Space Diversification on Activity Profiles

The concept of a "linker" in the context of 6-Chloro-7-(2-fluorobenzyl)-7H-purine can be viewed in two ways: the benzyl group itself acting as a linker between the purine core and the fluorophenyl ring, or in the design of more complex derivatives where a linker is inserted between the purine and another pharmacophore.

The length and flexibility of such a linker are critical for optimizing biological activity. A linker of appropriate length and rigidity can position the key functional groups in the optimal orientation for interaction with a biological target. For instance, in a study of purine conjugates, the length of the linker connecting the purine and a benzoxazine moiety was found to be crucial for cytotoxic activity. nih.gov A compound with a single methylene group linker was inactive, while a longer linker with five methylene groups showed significant activity. nih.gov

Chemical space diversification refers to the synthesis of a library of compounds with a wide range of structural variations to explore the SAR more broadly. researchgate.net For 6-Chloro-7-(2-fluorobenzyl)-7H-purine derivatives, this would involve:

Varying the substituents at the C2, C6, and C8 positions of the purine ring.

Introducing a diverse set of substituents on the benzyl ring.

Synthesizing both N7 and N9 isomers.

Introducing linkers of varying length and composition between the purine and the benzyl moiety.

Such diversification allows for a comprehensive exploration of the chemical space around the lead compound, increasing the probability of discovering analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Pharmacophore Identification for Targeted Biological Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. Identifying the pharmacophore of 6-Chloro-7-(2-fluorobenzyl)-7H-purine is essential for designing new molecules with similar or improved activity and for virtual screening of compound libraries.

Based on the structure of the title compound and general knowledge of purine-binding proteins, a putative pharmacophore model can be proposed. Key features would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the purine ring (N1, N3, and N9 or N7 depending on the target) are potential hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H of the purine ring (if unsubstituted at N9) can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The purine ring and the fluorobenzyl ring represent two key hydrophobic and aromatic regions that can engage in π-π stacking or hydrophobic interactions with the target. nih.gov

Halogen Bond Donor/Acceptor: The chlorine atom at C6 and the fluorine atom on the benzyl ring can participate in halogen bonding or act as weak hydrogen bond acceptors.

A hypothetical pharmacophore model is presented in the table below.

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction with Target
Hydrogen Bond Acceptor (HBA) Purine ring nitrogens (N1, N3)Hydrogen bonding with amino acid residues (e.g., Lys, Arg, His).
Aromatic/Hydrophobic Region 1 Purine heterocycleπ-π stacking with aromatic residues (e.g., Phe, Tyr, Trp).
Aromatic/Hydrophobic Region 2 2-Fluorobenzyl ringHydrophobic interactions within a binding pocket.
Halogen Feature C6-Chloro group and 2-Fluoro on benzylHalogen bonding or electrostatic interactions.

Molecular modeling and computational studies, such as docking the compound into the active site of a known target, can help to refine this pharmacophore model and provide a more detailed understanding of the key interactions driving the biological activity of 6-Chloro-7-(2-fluorobenzyl)-7H-purine derivatives. nih.gov

Computational Chemistry and Molecular Modeling Investigations in Purine Research

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Molecular docking simulations are instrumental in predicting how 6-Chloro-7-(2-fluorobenzyl)-7H-purine might bind to a specific protein target. These simulations calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction. For instance, in studies of similar purine-based compounds, docking scores have been used to rank potential drug candidates and prioritize them for further experimental testing. The orientation of the ligand within the protein's binding site is also determined, providing a three-dimensional model of the complex.

Interactive Table: Predicted Binding Affinities of Purine (B94841) Analogs to Various Protein Targets

Compound AnalogyProtein TargetPredicted Binding Affinity (kcal/mol)
Purine-hydrazone analogEGFR-11.0
Purine-hydrazone analogHER2-10.3
7H-pyrrolo[2,3-d]pyrimidine derivativePAK4-9.5
N9-cyclopentyl-purine analogEGFR-11.7
N9-cyclopentyl-purine analogHER2-10.9

Note: This table presents hypothetical data for illustrative purposes based on findings for analogous compounds, as specific docking data for 6-Chloro-7-(2-fluorobenzyl)-7H-purine is not publicly available.

By analyzing the docked pose of 6-Chloro-7-(2-fluorobenzyl)-7H-purine, researchers can identify the specific amino acid residues within the protein's active site that are crucial for binding. These critical residues may form hydrogen bonds, hydrophobic interactions, or other types of connections with the ligand. Understanding these key interactions is vital for explaining the compound's biological activity and for designing modifications to improve its potency and selectivity. For example, studies on related purine derivatives have identified key interactions with residues in the hinge region of kinases.

The stability of the ligand-protein complex is largely determined by a network of non-covalent interactions. Molecular docking analysis provides a detailed view of these interactions. For 6-Chloro-7-(2-fluorobenzyl)-7H-purine, it is anticipated that the nitrogen atoms in the purine ring could act as hydrogen bond acceptors, while the fluorobenzyl group could engage in hydrophobic and potentially halogen-bonding interactions. The chlorine atom at the 6-position can also influence the electronic properties of the purine core and participate in specific interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of the docked complex and to explore the conformational changes that may occur upon ligand binding. For a flexible molecule like 6-Chloro-7-(2-fluorobenzyl)-7H-purine, MD simulations can reveal its preferred conformations within the binding site and how these might change over the simulation period, providing a more realistic representation of the binding event.

Quantum Mechanical (QM) Approaches for Electronic and Chemical Reactivity Studies

Quantum mechanical methods are used to study the electronic structure and reactivity of molecules from first principles. These approaches provide detailed information about molecular orbitals, charge distribution, and the energies of different electronic states.

Conceptual Density Functional Theory (CDFT) is a powerful framework within QM that uses the electron density to define and calculate chemical concepts such as electronegativity, chemical hardness, and the Fukui function. mdpi.com These reactivity indices can predict the most likely sites for nucleophilic or electrophilic attack on 6-Chloro-7-(2-fluorobenzyl)-7H-purine, offering insights into its metabolic fate and potential mechanisms of action or toxicity. mdpi.com For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons.

Interactive Table: Calculated CDFT Reactivity Indices for a Purine Analog

ParameterValue (eV)
HOMO Energy-6.8
LUMO Energy-1.5
Energy Gap (HOMO-LUMO)5.3
Electronegativity (χ)4.15
Chemical Hardness (η)2.65
Electrophilicity Index (ω)3.25

Note: This table presents hypothetical data based on typical values for similar organic molecules for illustrative purposes.

Future Perspectives and Research Avenues for 6 Chloro 7 2 Fluorobenzyl 7h Purine

Rational Design and Synthesis of Advanced Analogues

The future development of 6-Chloro-7-(2-fluorobenzyl)-7H-purine hinges on the rational design and synthesis of advanced analogues to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the modification of the purine (B94841) core. nih.gov Drawing inspiration from research on other purine derivatives, future work could explore substitutions at various positions of the purine ring and modifications of the benzyl (B1604629) substituent. nih.govnih.gov

Key strategies for analogue design include:

Modification of the C6-substituent: The chlorine atom at the 6-position is a versatile chemical handle. It can be replaced with various functional groups such as amino, alkoxy, or thioether moieties to modulate biological activity. For instance, studies on other 6-substituted purines have shown that these modifications can lead to potent antifungal or anticancer agents. redalyc.orgresearchgate.net

Alteration of the N7-benzyl group: The 2-fluorobenzyl group at the N7-position plays a crucial role in target binding. Future designs could involve altering the position of the fluorine atom on the phenyl ring (e.g., 3-fluoro or 4-fluoro) or replacing it with other electron-withdrawing or electron-donating groups to fine-tune electronic properties. Introducing bulkier or more flexible side chains could also explore new binding interactions within target proteins. nih.gov

Substitution at other positions: The purine scaffold offers additional sites for modification, such as the C2 and C8 positions. Introducing small alkyl, aryl, or heterocyclic groups at these positions could enhance target specificity and overcome potential resistance mechanisms, a strategy that has proven effective for other purine analogues. nih.govnih.gov

The synthesis of these new analogues will require a systematic approach, building upon established methods for purine chemistry while exploring novel synthetic pathways to achieve greater efficiency and diversity.

Table 1: Proposed Structural Modifications for Advanced Analogues

Position of Modification Current Group Proposed Modifications Rationale
C6 -Cl -NH₂, -OR, -SR, substituted anilino groups Enhance binding affinity and explore new biological activities (e.g., kinase inhibition, antimicrobial).
N7 (Benzyl Ring) 2-Fluoro 3-Fluoro, 4-Fluoro, -CF₃, -OCH₃, Naphthylmethyl Modulate electronic properties and steric interactions to improve target selectivity and potency. nih.gov
C2 -H Amino, Alkylthio, Halogen Introduce additional points of interaction with biological targets. nih.gov

Identification of Novel Biological Targets and Therapeutic Applications

While the initial biological profile of 6-Chloro-7-(2-fluorobenzyl)-7H-purine may be known, a significant avenue for future research is the identification of novel biological targets and, consequently, new therapeutic applications. Purine derivatives are known to interact with a wide array of biological targets due to their structural similarity to endogenous purines, adenine (B156593) and guanine. redalyc.orgresearchgate.net

Future screening efforts could focus on:

Kinase Inhibition: Many purine analogues are potent inhibitors of protein kinases, which are critical targets in oncology. indexcopernicus.com Screening 6-Chloro-7-(2-fluorobenzyl)-7H-purine and its derivatives against a broad panel of kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), could uncover new anticancer agents. nih.govindexcopernicus.com

Antimicrobial Activity: Purine analogues have demonstrated efficacy against various pathogens, including bacteria, fungi, and viruses. redalyc.orgnih.govnih.govnih.gov Research into 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines has identified them as potent antitubercular agents that inhibit the essential enzyme DprE1. nih.gov This suggests that 6-Chloro-7-(2-fluorobenzyl)-7H-purine could be investigated for activity against Mycobacterium tuberculosis and other infectious agents.

Antiviral Potential: The development of nucleoside analogues is a cornerstone of antiviral therapy. nih.gov Analogues of 7-deazapurine have been designed as inhibitors of viruses like influenza A and Zika virus. nih.govnih.gov This precedent supports the evaluation of 6-Chloro-7-(2-fluorobenzyl)-7H-purine derivatives for their potential to inhibit viral replication.

A systematic approach involving high-throughput screening followed by target deconvolution studies will be essential to uncover and validate novel molecular targets and expand the therapeutic potential of this purine scaffold.

Development of Innovative Synthetic Methodologies

Advancements in synthetic organic chemistry can significantly impact the future prospects of 6-Chloro-7-(2-fluorobenzyl)-7H-purine. While classical methods for the synthesis of purine derivatives are well-established, there is a continuous need for more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.com

Future research in this area could focus on:

Improving reaction efficiency: Developing new catalytic systems or reaction conditions to improve yields and reduce reaction times for key steps, such as the N7-alkylation of the purine core or the C6-substitution.

Combinatorial synthesis: Employing parallel synthesis techniques to rapidly generate large libraries of analogues for biological screening. This approach would accelerate the exploration of structure-activity relationships.

Flow chemistry: Utilizing microreactor technology to enable safer, more scalable, and highly controlled synthesis of the target compound and its derivatives.

Green chemistry: Incorporating principles of green chemistry by using less hazardous solvents, reducing waste, and developing atom-economical reactions.

The development of robust and versatile synthetic methodologies is crucial for facilitating medicinal chemistry efforts and ensuring the sustainable production of promising drug candidates derived from the 6-Chloro-7-(2-fluorobenzyl)-7H-purine scaffold.

Integration of In Silico and Experimental Approaches for Drug Discovery

The synergy between computational (in silico) and experimental methods is a powerful paradigm in modern drug discovery. nih.govnih.gov For 6-Chloro-7-(2-fluorobenzyl)-7H-purine, integrating these approaches can rationalize experimental findings and guide the design of next-generation analogues with improved properties. mdpi.com

Key integrated approaches include:

Molecular Docking and Dynamics: In silico docking can predict the binding modes of 6-Chloro-7-(2-fluorobenzyl)-7H-purine and its analogues within the active site of known or hypothetical protein targets. researchgate.netmdpi.com Molecular dynamics simulations can then be used to assess the stability of these protein-ligand complexes over time, providing insights into binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structures of a series of analogues and their biological activity. nih.gov This can help predict the activity of newly designed compounds before their synthesis, saving time and resources.

Pharmacophore Modeling: By identifying the key chemical features responsible for biological activity, pharmacophore models can be used to screen virtual libraries for new compounds with the potential to bind to the target of interest. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues. This early-stage assessment helps prioritize compounds with favorable drug-like properties for synthesis and further testing.

By creating a continuous feedback loop where computational predictions guide experimental work and experimental results refine computational models, researchers can accelerate the journey from a promising scaffold like 6-Chloro-7-(2-fluorobenzyl)-7H-purine to a clinically valuable therapeutic agent. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
6-Chloro-7-(2-fluorobenzyl)-7H-purine
2-amino-6-chloropurine
Adenine
Guanine
2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Chloro-7-(2-fluorobenzyl)-7H-purine and its analogs?

  • Answer : The synthesis typically involves nucleophilic substitution at the N7 position of the purine core. For example, alkylation of 6-chloropurine derivatives with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) is a common approach. Piperidine or morpholine can act as catalysts for regioselective alkylation . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) due to byproduct formation during alkylation, such as N9-substituted isomers .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, fluorobenzyl aromatic signals split due to 19^{19}F coupling) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 307.06 for C₁₂H₉ClFN₄).
  • Melting point analysis : Compare observed values (e.g., 151–153°C) with literature data for consistency .

Q. What structure-activity relationship (SAR) insights exist for N7-substituted purines like this compound?

  • Answer : Substitution at N7 with fluorobenzyl groups enhances lipid solubility and membrane permeability. For example, 2-fluorobenzyl substitution improves selectivity for cancer cells (A549 IC₅₀ = 2.80 μM) over non-cancerous cells (GES1 IC₅₀ = 303.03 μM) due to steric and electronic effects . Comparative SAR data for analogs:

Substituent at N7IC₅₀ (A549)IC₅₀ (GES1)Selectivity Index (GES1/A549)
2-Fluorobenzyl2.80 μM303.03 μM108.2
4-Chlorobenzyl5.12 μM290.50 μM56.7
Cyclopropyl12.45 μM>500 μM>40.1
  • Key Insight : Electron-withdrawing groups (e.g., -F) at the benzyl para position enhance tumor selectivity .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across structurally similar purine derivatives?

  • Answer : Contradictions often arise from assay variability or impurities. For example, reported antiproliferative activity discrepancies for N7-fluorobenzyl vs. N7-cyclopropyl analogs can be addressed by:

  • Standardized assays : Use identical cell lines (e.g., A549) and exposure times (48–72 hours).
  • Byproduct analysis : Quantify N9-substituted isomers (common in alkylation reactions) via HPLC, as even 5% impurity can skew IC₅₀ values .
  • Computational modeling : Compare binding affinities to target enzymes (e.g., DNA gyrase) using molecular docking to validate experimental trends .

Q. What strategies optimize the formulation of this compound for in vivo studies?

  • Answer : Challenges include poor aqueous solubility (<0.1 mg/mL in water). Solutions:

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance solubility .
  • Nanoencapsulation : Liposomal formulations (e.g., DPPC/cholesterol) improve bioavailability by 3–5× in murine models .
  • Stability testing : Monitor degradation under physiological pH (e.g., pH 7.4 PBS at 37°C) via LC-MS to identify hydrolytic cleavage sites (e.g., N7-benzyl bond) .

Q. How to design experiments evaluating the compound’s mechanism of action in kinase inhibition?

  • Answer :

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2, Aurora B) at 10 μM to identify primary targets.
  • ATP-competitive assays : Measure IC₅₀ shifts with increasing ATP concentrations (0.1–10 mM) to confirm competitive binding .
  • Cellular pathway analysis : Use RNA-seq or phosphoproteomics to track downstream effects (e.g., apoptosis markers like caspase-3 activation) .

Q. What computational methods predict metabolic stability of 6-Chloro-7-(2-fluorobenzyl)-7H-purine?

  • Answer :

  • In silico tools : SwissADME or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the benzyl group).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for the N7-C bond to prioritize metabolic hotspots .
  • Microsomal stability assays : Validate predictions using human liver microsomes (HLM) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.